Cas no 871269-16-8 (N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide)

N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide is a sulfonamide derivative characterized by its brominated aromatic ring and methoxy substituent, offering distinct reactivity for synthetic applications. The dimethylamino group enhances solubility in organic solvents, facilitating its use as an intermediate in pharmaceutical and agrochemical synthesis. The bromine atom provides a versatile handle for further functionalization via cross-coupling or nucleophilic substitution reactions. Its structural features make it valuable for constructing complex molecules, particularly in medicinal chemistry, where sulfonamide moieties are often leveraged for biological activity. The compound’s stability under standard conditions ensures reliable handling and storage. Suitable for controlled reactions, it serves as a key building block in specialized organic synthesis.
N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide structure
871269-16-8 structure
Product Name:N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide
CAS No:871269-16-8
MF:C9H12BrNO3S
MW:294.165480613709
MDL:MFCD06808833
CID:720682
PubChem ID:6473134
Update Time:2025-06-29

N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • 5-Bromo-2-methoxy-N,N-dimethylbenzenesulfonamide
    • Benzenesulfonamide,5-bromo-2-methoxy-N,N-dimethyl-
    • N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide
    • WJB26916
    • 5-bromo-2-methoxy-N,N-dimethylbenzene-1-sulfonamide
    • BS-24091
    • 5-Bromo-N,N-dimethyl-2-methoxybenzenesulphonamide
    • SCHEMBL15053746
    • MFCD06808833
    • N,N-Dimethyl-5-bromo-2-methoxybenzenesulfonamide
    • Z45527635
    • A862808
    • AKOS001443068
    • 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide, AldrichCPR
    • AM87281
    • N11622
    • DTXSID50424272
    • AP-263/43411892
    • 871269-16-8
    • CS-0212631
    • DB-413656
    • 5-BROMO-N,N-DIMETHYL-2-METHOXYBENZENESULFONAMIDE
    • MDL: MFCD06808833
    • Inchi: 1S/C9H12BrNO3S/c1-11(2)15(12,13)9-6-7(10)4-5-8(9)14-3/h4-6H,1-3H3
    • InChI Key: ZAQVQBBHHBMCPB-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)S(N(C)C)(=O)=O)OC

Computed Properties

  • Exact Mass: 292.97200
  • Monoisotopic Mass: 292.97213g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 299
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 55Ų

Experimental Properties

  • Melting Point: 163-166
  • PSA: 54.99000
  • LogP: 2.78880

N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide Security Information

N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide Customs Data

  • HS CODE:2935009090
  • Customs Data:

    China Customs Code:

    2935009090

    Overview:

    2935009090 Other sulphonates(Acyl)amine. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:35.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2935009090 other sulphonamides VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:35.0%

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N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide Suppliers

Amadis Chemical Company Limited
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(CAS:871269-16-8)N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide
Order Number:A862808
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:37
Price ($):338.0
Email:sales@amadischem.com

Additional information on N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide

N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide (CAS No. 871269-16-8): A Comprehensive Overview in Modern Chemical Biology

N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide, identified by the CAS number 871269-16-8, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonamides, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, including the presence of a bromine substituent at the 5-position and a methoxy group at the 2-position of the benzene ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further derivatization and investigation.

The sulfonamide functional group (-SO₂NH₂) is known for its ability to form hydrogen bonds, which enhances its solubility in polar solvents and its interaction with biological targets. In the case of N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide, the dimethylamino groups provide additional electron-donating effects, which can influence the compound's electronic properties and reactivity. This makes it particularly interesting for applications in medicinal chemistry, where fine-tuning of electronic and steric properties is often crucial for achieving desired biological outcomes.

Recent advancements in chemical biology have highlighted the importance of sulfonamides as key intermediates in drug discovery. The bromine atom at the 5-position of the benzene ring in N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide serves as a versatile handle for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse aryl or heteroaryl groups, expanding the structural diversity and potential biological activities of derivatives.

The methoxy group at the 2-position introduces a slight electron-donating effect through resonance, which can modulate the reactivity of adjacent functional groups. This feature is particularly useful in designing molecules that require specific interactions with biological targets, such as enzymes or receptors. The combination of these structural elements makes N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide a promising candidate for developing novel therapeutic agents.

In recent years, there has been growing interest in exploring the pharmacological potential of sulfonamides derived from aromatic scaffolds. Studies have demonstrated that sulfonamides can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. The unique structural features of N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide position it as a valuable starting point for investigating these effects.

One notable area of research involves the use of sulfonamides as kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes, and their dysregulation is often associated with various diseases, particularly cancer. By designing sulfonamides that specifically target kinase active sites, researchers aim to develop drugs that can modulate kinase activity and restore normal cellular function. The presence of both bromine and methoxy substituents in N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide provides opportunities for optimizing interactions with kinase pockets through both hydrophobic and hydrogen bonding interactions.

Another emerging application of sulfonamides is in the development of protease inhibitors. Proteases are another class of enzymes that are involved in numerous physiological processes, including digestion and blood clotting. Inhibiting specific proteases has been successful in treating conditions such as HIV/AIDS and cancer. The structural versatility of N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide allows for the design of molecules that can effectively bind to protease active sites and block their catalytic activity.

The synthesis of N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include bromination followed by methylation to introduce the bromine and methoxy substituents at the desired positions on the benzene ring. Subsequently, sulfonation followed by amidation yields the final product. The use of palladium-catalyzed cross-coupling reactions can further enhance synthetic routes by allowing for efficient introduction of additional aryl or heteroaryl groups.

The purity and quality of N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide are crucial for its application in biological studies. High-purity compounds ensure reliable results in experiments involving enzyme inhibition or cell-based assays. Therefore, rigorous purification techniques such as column chromatography or recrystallization are employed to isolate the desired product from impurities.

In conclusion, N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide (CAS No. 871269-16-8) is a versatile sulfonamide derivative with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. Ongoing research continues to explore its applications in drug discovery, highlighting its importance as a building block in modern chemical biology.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:871269-16-8)N,N-Dimethyl 5-bromo-2-methoxybenzenesulfonamide
A862808
Purity:99%
Quantity:5g
Price ($):338.0
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